

Application Notes and Protocols for the Radical Polymerization of N,N-Diethylallylamine

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Compound of Interest

Compound Name: **N,N-Diethylallylamine**

Cat. No.: **B1294321**

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These application notes provide a comprehensive overview of the use of **N,N-Diethylallylamine** as a monomer in radical polymerization. Due to the inherent challenges of polymerizing allylic monomers via free-radical mechanisms, such as degradative chain transfer, specific conditions and monomer salt formation are typically required to achieve successful polymerization.^[1] This document outlines the relevant protocols, quantitative data from literature, and visual representations of the polymerization process.

Overview of N,N-Diethylallylamine Polymerization

N,N-Diethylallylamine, a tertiary allylic amine, is not readily polymerized in its free base form using conventional radical initiators.^[2] The presence of the allylic hydrogen atoms leads to a high rate of chain transfer, which inhibits the formation of high molecular weight polymers. To overcome this limitation, polymerization is typically carried out on the protonated form of the monomer, such as **N,N-Diethylallylamine** hydrochloride, in an aqueous solvent.^[3] This approach reduces degradative chain transfer and allows for the formation of poly(**N,N-Diethylallylamine**) salts.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from patent literature for the radical polymerization of N,N-dialkylallylamine hydrochlorides. Direct data for **N,N-Diethylallylamine** is not available.

Diethylallylamine is limited, so data for the closely related N,N-Dimethylallylamine is also included for comparative purposes.

Table 1: Polymerization of **N,N-Diethylallylamine** Hydrochloride

Parameter	Value	Reference
Monomer	N,N-Diethylallylamine hydrochloride	[3]
Initiator	Ammonium persulfate	[3]
Solvent	Aqueous	[3]
Result	Polymer Obtained	[3]

Note: Specific quantitative data such as monomer concentration, initiator concentration, temperature, time, and polymer characteristics were not detailed in the available abstract for this specific example.

Table 2: Polymerization of N,N-Dimethylallylamine Hydrochloride (for comparison)

Example	Monomer Conc. (wt%)	Initiator (mol% to monomer)	Temperature (°C)	Time (h)	Polymer Mol. Weight (Mw)	Isolation Yield (%)	Reference
1	75% in Methanol	MAIB (2.5 mol%)	60	24	900	95	[2]
2	Not Specified	Radical Initiator	60	Not Specified	1,400	69	[2]
3	Not Specified	Radical Initiator (added at 0, 24, 48h)	60	72	3,600	Not Specified	[2]
4	70% in Ethanol	MAIB (3.3 mol% added at 0, 24, 48, 72h)	60	120	Not Specified	Not Specified	[2]

MAIB = 2,2'-Azobis(2-methylpropionamidine) dihydrochloride

Experimental Protocols

The following protocols are generalized from the procedures described for N,N-dialkylallylamine hydrochloride polymerization in the cited literature.[2][3]

Protocol 3.1: Preparation of N,N-Diethylallylamine Hydrochloride Polymer

Materials:

- N,N-Diethylallylamine

- Hydrochloric acid (or other suitable acid for salt formation)
- Ammonium persulfate (or other suitable radical initiator, e.g., MAIB)
- Aqueous solvent (e.g., water, methanol, ethanol)
- Acetone (or other suitable non-solvent for precipitation)
- Nitrogen gas
- Reaction vessel with stirring and temperature control

Procedure:

- Monomer Salt Formation: Prepare an aqueous solution of **N,N-Diethylallylamine** hydrochloride. This can be achieved by carefully adding an equimolar amount of hydrochloric acid to a solution of **N,N-Diethylallylamine** in the chosen solvent.
- Reaction Setup: Transfer the monomer solution to a reaction vessel equipped with a stirrer, nitrogen inlet, and temperature controller.
- Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
- Initiation: Heat the solution to the desired reaction temperature (e.g., 60°C). Once the temperature is stable, add the radical initiator (e.g., ammonium persulfate). The initiator can be added in a single portion or in multiple portions over the course of the reaction.[\[2\]](#)
- Polymerization: Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for the desired duration (e.g., 24-120 hours).[\[2\]](#)
- Polymer Isolation: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent, such as acetone.[\[2\]](#)
- Purification and Drying: Recover the precipitated polymer by filtration. Wash the polymer with the non-solvent to remove unreacted monomer and initiator residues. Dry the purified polymer under vacuum at a suitable temperature (e.g., 55°C) to a constant weight.[\[2\]](#)

Protocol 3.2: Characterization of Poly(N,N-Diethylallylamine Hydrochloride)

1. Molecular Weight Determination:

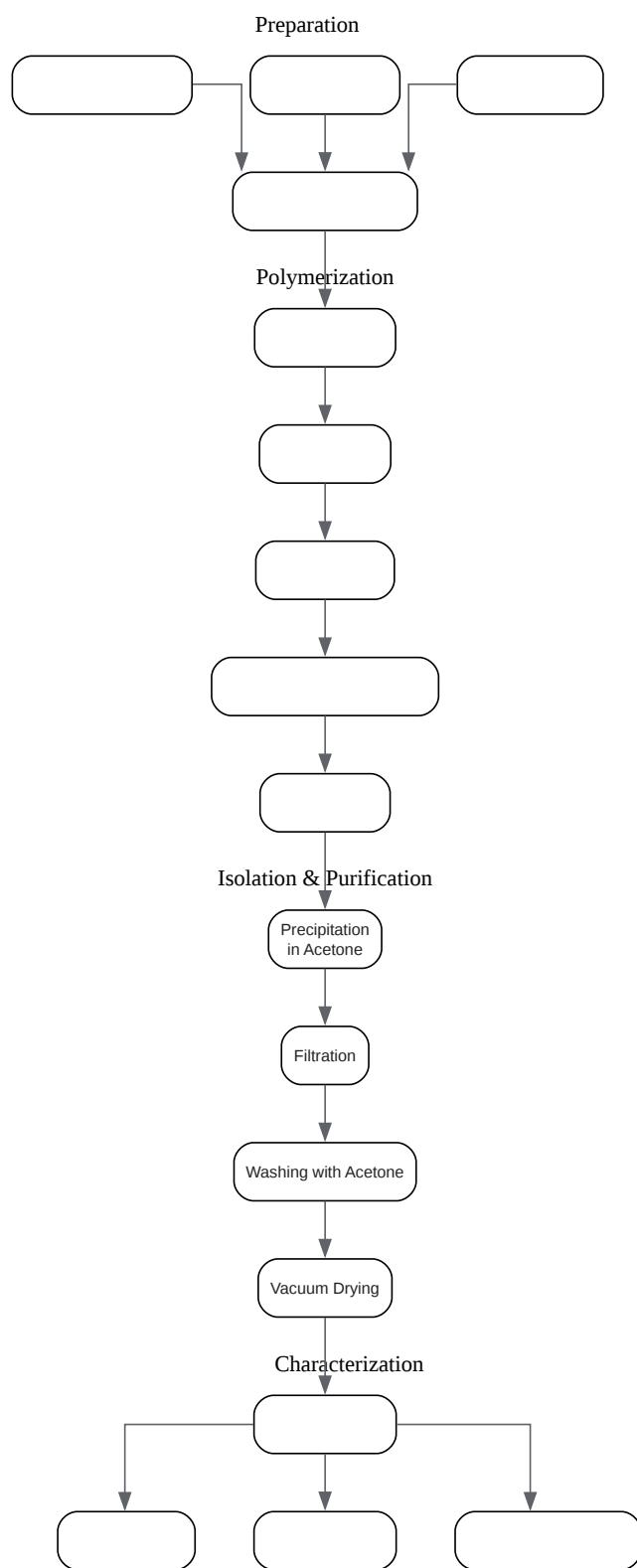
- Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable mobile phase (e.g., an aqueous buffer) and analyze by GPC to determine the weight average molecular weight (M_w) and polydispersity index (PDI).[\[2\]](#)

2. Structural Confirmation:

- Infrared (IR) Spectroscopy: Record the IR spectrum of the polymer to identify characteristic functional group vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O) and record the ¹H and ¹³C NMR spectra to confirm the polymer structure.[\[2\]](#)

Visualizations

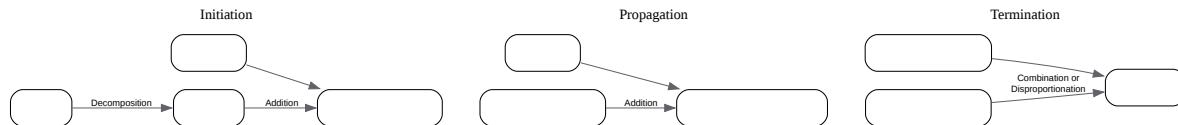
Diagram 1: Experimental Workflow for Radical Polymerization



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Caption: Workflow for the radical polymerization of **N,N-Diethylallylamine** hydrochloride.

Diagram 2: Mechanism of Radical Polymerization



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Caption: General mechanism of free radical polymerization.

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